3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride
Overview
Description
3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride is a complex heterocyclic compound that belongs to the class of thiochromeno pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiochromeno ring fused with a pyrimidine ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride typically involves multi-step reactions. One common method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the cyclization and condensation processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity and anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their CDK2 inhibitory activity and potential use in cancer therapy.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Investigated for their antimicrobial and antiviral activities.
Uniqueness
3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride is unique due to its thiochromeno ring structure, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for therapeutic applications, particularly in cancer treatment.
Properties
IUPAC Name |
3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS.ClH/c22-18-15-8-4-5-9-17(15)23-19-16(18)12-21(13-20-19)11-10-14-6-2-1-3-7-14;/h1-9,20H,10-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDPONPPJAFRGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)SC4=CC=CC=C4C2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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